Cyclopentadienylrhenium tricarbonyl
Description
Properties
InChI |
InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-5H;;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHOYLCNXAAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O3Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153007 | |
| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12079-73-1 | |
| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentadienylrhenium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclopentadienylrhenium Tricarbonyl Complexes
Direct Synthesis Routes to Cyclopentadienylrhenium Tricarbonyl
Direct synthesis methods offer straightforward access to the parent this compound and its analogs. These approaches typically involve the reaction of a rhenium carbonyl precursor with a cyclopentadienyl (B1206354) source.
Synthesis from Dirhenium Decacarbonyl (Re₂(CO)₁₀) and Cyclopentadiene (B3395910) Derivatives
A primary and high-yielding method for preparing alkyl-substituted this compound complexes involves the direct reaction of dirhenium decacarbonyl (Re₂(CO)₁₀) with the corresponding cyclopentadiene derivative (Cp'H). researchgate.netuu.nl This reaction typically proceeds with high efficiency, affording yields in the range of 86–98%. researchgate.netuu.nl The electron-donating capacity of the resulting cyclopentadienyl ligand is observed to increase with the number of substituents on the Cp ring. uu.nl In some instances, such as with the tetraphenylcyclopentadienone (B147504) ligand, this reaction can lead to the formation of more unusual structures, including a Shvo-type hydroxytetraphenylcyclopentadienyl ligand complex and a benzofuran-fused cyclopentadienyl ligand complex. researchgate.netuu.nl
Cyclopentadienyl-Ligand Transfer Reactions for Rhenium and Technetium Analogs
Cyclopentadienyl-ligand transfer reactions represent another important synthetic strategy. A notable example involves a double ligand-transfer reaction where potassium perrhenate(VII) is reduced and carbonylated, followed by a Cp ligand-transfer from an acyl-substituted ferrocene. acs.org This method is particularly valuable for synthesizing substituted cyclopentadienyltricarbonylrhenium complexes and has potential applications in the preparation of technetium organometallic radiopharmaceuticals. acs.org The reaction necessitates a strongly coordinating solvent like methanol (B129727) to facilitate the reduction of the perrhenate (B82622). acs.org Furthermore, a carbonyl substituent conjugated to the cyclopentadienyl ring is required to activate it for the transfer from iron to rhenium. acs.org This approach has been successfully applied to the synthesis of estradiol (B170435) derivatives labeled with technetium-99m. researchgate.net
The synthesis of technetium and rhenium complexes with peptide-derivatized cyclopentadienyl ligands has also been achieved. rsc.org The technetium-99m complexes can be prepared directly from [⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ and the dimerized, cyclopentadienyl-derivatized peptides in water, demonstrating the utility of metal-mediated retro-Diels-Alder reactions. rsc.org
Salt Metathesis Approaches Utilizing Lithium Cyclopentadienyl Species
Salt metathesis provides a versatile route to this compound complexes, especially for those bearing aryl substituents. researchgate.netuu.nl This method involves the reaction of a rhenium halide precursor, such as ReBr(CO)₅, with a lithium salt of a deprotonated cyclopentadienyl ligand (Cp'Li). researchgate.netuu.nl This approach is particularly effective for introducing bulky phenyl groups onto the cyclopentadienyl ring. uu.nl In contrast to alkyl substituents, aryl groups introduced via this method have been found to decrease the electron-donating nature of the cyclopentadienyl ligand. researchgate.netuu.nl
Functionalization and Derivatization Strategies for the Cyclopentadienyl Ligand
The functionalization of the cyclopentadienyl ligand is crucial for tailoring the properties of this compound complexes. Various synthetic strategies have been developed to introduce a wide array of substituents onto the Cp ring.
Preparation of Alkyl- and Aryl-Substituted Cyclopentadienyl Rhenium Tricarbonyl Complexes
The synthesis of a series of alkyl- and aryl-substituted this compound complexes allows for a systematic study of the influence of these substituents. Alkyl-substituted complexes are readily prepared in high yields by reacting dirhenium decacarbonyl with the corresponding alkyl-substituted cyclopentadiene. researchgate.netuu.nl Aryl-substituted analogs, on the other hand, are typically accessed through salt metathesis reactions involving the appropriate lithium cyclopentadienylide and a rhenium carbonyl halide. researchgate.netuu.nl
Table 1: Synthetic Routes to Substituted this compound Complexes
| Substituent Type | Synthetic Method | Precursors | Typical Yields |
| Alkyl | Direct Reaction | Re₂(CO)₁₀, Alkyl-Cp'H | 86-98% researchgate.netuu.nl |
| Aryl | Salt Metathesis | ReBr(CO)₅, Aryl-Cp'Li | Not specified |
Synthetic Routes to Disubstituted Cyclopentadienyl Rhenium Complexes
The synthesis of disubstituted cyclopentadienylrhenium complexes has been accomplished through multi-step processes. One such route begins with aromatically substituted fulvenes and utilizes thallium salt intermediates. liberty.edu For example, the thallium salt [Tl{1,2-C₅H₃(CO-C₆H₅)₂}] can be reacted with a rhenium carbonyl species in refluxing benzene (B151609) to produce the disubstituted complex [Re(CO)₃{1,2-C₅H₃(CO-C₆H₅)₂}] in good yield. liberty.edu This methodology has been shown to be effective for producing various disubstituted complexes with high purity. liberty.edu
Strategies for Incorporating Biologically Relevant Moieties onto the Cyclopentadienyl Scaffold
The functionalization of the cyclopentadienyl (Cp) ligand in this compound with biologically active molecules is a key strategy for the development of new radiopharmaceutical probes. A significant approach involves the synthesis of half-sandwich complexes of the type [(η⁵-Cp(CONH-R))M(CO)₃], where M is Rhenium (Re) or Technetium-99m (⁹⁹ᵐTc), and R represents a tripeptide. rsc.org
One successful method begins with the Diels-Alder product of Thiele's acid, [(HCpCOOH)₂], which undergoes a double peptide coupling to form [(HCpCONH-tpe)₂], where 'tpe' is a tripeptide. rsc.org Subsequently, the rhenium complex [(η⁵-CpCONH-tpe)Re(CO)₃] is synthesized by directly attaching [(Cp-COOH)Re(CO)₃] to the N-terminus of peptides produced through solid-phase peptide synthesis (SPPS). rsc.org This direct coupling method is a cornerstone for creating these biorganometallic compounds.
For the technetium analogues, a metal-mediated retro-Diels-Alder reaction is employed. rsc.org The ⁹⁹ᵐTc complexes are prepared directly from [⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ and the dimerized, cyclopentadienyl-derivatized peptides in an aqueous solution. rsc.org This method demonstrates the viability of using retro-Diels-Alder reactions to tag peptides with the [(η⁵-Cp)⁹⁹ᵐTc(CO)₃] moiety. rsc.org The identity of the resulting ⁹⁹ᵐTc-complexes is confirmed by comparing their chromatographic behavior with the fully characterized rhenium analogues. rsc.org
Electrochemical Synthesis Methods for Rhenium Organometallic Compounds
Electrochemical methods offer a powerful and efficient alternative to traditional chemical reduction for the synthesis of certain rhenium organometallic compounds.
Redox-Induced Formation of Cyclopentadienyl Rhenium Hydride Complexes
A notable application of electrosynthesis is the formation of stable rhenium hydride complexes, specifically ReClCp(H)(dppx), where dppx can be dppm, dppe, or dppp, and Cp is cyclopentadienyl. acs.orgfigshare.com These complexes are synthesized through the reduction of the corresponding ReCl₃(dppx)(PPh₃) precursor in the presence of cyclopentadiene. acs.orgfigshare.com While initially achieved through traditional chemical routes, an electrochemical approach has been developed that offers high yield and efficiency. acs.orgfigshare.com
This electrosynthetic route was designed based on a thorough understanding of the reaction mechanism, leading to the rhenium hydride complex in a 96% yield with 90% Faradaic efficiency. acs.orgfigshare.com This highlights the potential of translating chemically-driven processes into more controlled and efficient electrosynthetic reactions. acs.orgfigshare.com
Mechanistic Insights and Optimization of Electrosynthetic Efficiency
The high efficiency of the electrochemical synthesis of cyclopentadienyl rhenium hydride complexes is rooted in detailed mechanistic studies. acs.orgfigshare.com The reduction of the Rhenium(III) precursor follows an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. acs.orgfigshare.com A critical aspect of this process is the liberation of chloride ions, which can have a detrimental reaction with the unreduced precursor. acs.orgfigshare.com
Mechanistic investigations also led to the isolation and characterization of two key Rhenium(I) intermediates. acs.orgfigshare.com One of these intermediates is coordinated with dinitrogen (N₂), and the two intermediates exhibit significant differences in their reactivity with cyclopentadiene (CpH). acs.orgfigshare.com This detailed mechanistic understanding was instrumental in designing the optimized and highly efficient electrochemical synthesis route. acs.orgfigshare.com
Other Notable Synthetic Approaches for this compound Derivatives
Beyond the specialized methods described above, traditional organic reactions have been successfully adapted for the synthesis of various this compound derivatives.
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. While the provided search results discuss the Friedel-Crafts acylation of tricarbonyl(cyclo-octatetraene)iron and general principles of the reaction, they establish the foundational mechanism applicable to other organometallic complexes. rsc.orgyoutube.commdpi.com The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst to generate a highly electrophilic acylium ion. youtube.com This electrophile then attacks the cyclopentadienyl ring, leading to the formation of an acyl-substituted this compound derivative. This method is a powerful tool for functionalizing the Cp ring with various acyl groups, which can then be further modified.
Cycloaddition Reactions in this compound Synthesis
Cycloaddition reactions, particularly the Diels-Alder [4+2] cycloaddition, are powerful methods for forming cyclic structures. libretexts.org These reactions can be employed in the synthesis of precursors to cyclopentadienyl ligands or to modify existing this compound complexes. The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.org While the search results provide a general overview of cycloaddition reactions, including [2+2], [3+2], and [6+2] cycloadditions, their application in the direct synthesis or functionalization of this compound would involve using a substituted cyclopentadiene or a derivative as one of the reactants. libretexts.orgnih.govyoutube.com The stereochemistry and regiochemistry of these reactions are crucial and can be influenced by the nature of the substituents on both the diene and the dienophile. nih.gov
Reactivity and Reaction Mechanisms of Cyclopentadienylrhenium Tricarbonyl Systems
Ligand Substitution Reactions
The substitution of CO ligands in CpRe(CO)₃ is a fundamental process that opens pathways to a wide array of functionalized rhenium complexes. These reactions can be induced by heat or light, each proceeding through distinct mechanisms.
Thermal Ligand Exchange Processes in Cyclopentadienylrhenium Tricarbonyl Complexes
The thermal substitution of CO ligands in CpRe(CO)₃ typically requires high temperatures, reflecting the strong Re-CO bonds. A common synthetic route to CpRe(CO)₃ and its substituted analogues involves the thermal reaction of dirhenium decacarbonyl, Re₂(CO)₁₀, with a source of the cyclopentadienyl (B1206354) ligand. nih.gov This process is essentially a ligand transfer reaction where the cyclopentadienyl group displaces CO ligands on the rhenium center.
The efficiency of this thermal ligand transfer can vary significantly depending on the nature of the cyclopentadienyl precursor. nih.gov For instance, the reaction of Re₂(CO)₁₀ with bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) or nickelocene (B73246) (Cp₂Ni) provides excellent yields of CpRe(CO)₃. nih.gov This is attributed to the facile change in the hapticity of the cyclopentadienyl ligand in these substrates, which may facilitate the coordination of a rhenium carbonyl fragment as an intermediate step. nih.gov Conversely, precursors that are either too thermally stable or prone to decomposition that releases volatile cyclopentadiene (B3395910) result in poor yields. nih.gov
Prolonged heating of certain substituted cyclopentadienylrhenium dicarbonyl complexes in a carbon monoxide atmosphere can also lead to the formation of the corresponding tricarbonyl complex, demonstrating the reversibility of CO dissociation under thermal conditions.
Table 1: Yields of CpRe(CO)₃ from Thermal Ligand Transfer Reactions with Re₂(CO)₁₀
| Cyclopentadienyl Precursor | Yield of CpRe(CO)₃ | Reference |
| Cp₂TiCl₂ | Excellent | nih.gov |
| Cp₂Ni | Excellent | nih.gov |
| Thermally stable precursors | Poor | nih.gov |
| Precursors prone to decomposition | Poor | nih.gov |
Photochemical Ligand Substitution Mechanisms and Reactivity
Photochemical activation provides a milder and often more selective method for initiating ligand substitution in CpRe(CO)₃ compared to thermal methods. Ultraviolet (UV) irradiation of CpRe(CO)₃ leads to the dissociation of a CO ligand, generating a highly reactive 16-electron intermediate, CpRe(CO)₂. researchgate.netnist.gov This coordinatively unsaturated species readily reacts with a wide range of other ligands present in the reaction medium. nist.gov
The general mechanism for the photochemical ligand substitution is as follows:
CpRe(CO)₃ + hν → [CpRe(CO)₃]* → CpRe(CO)₂ + CO CpRe(CO)₂ + L → CpRe(CO)₂L
where L is a substituting ligand, such as a solvent molecule, an alkene, or a phosphine (B1218219).
The photodissociation of a CO ligand from CpRe(CO)₃ is a process that occurs on an ultrafast timescale. The initial absorption of a UV photon promotes the molecule to an electronically excited state. While detailed studies specifically on CpRe(CO)₃ are part of a broader understanding of metal carbonyl photochemistry, extensive research on analogous compounds like Fe(CO)₅ and Cr(CO)₆ provides significant insights into the likely mechanism. libretexts.orgmdpi.comrsc.org
The process is generally understood to involve the following steps:
Excitation to a Metal-to-Ligand Charge-Transfer (MLCT) State: The initial photoexcitation populates a bright MLCT state, where electron density is moved from the rhenium center to the π* orbitals of the CO ligands.
Intersystem Crossing/Internal Conversion to Metal-Centered (MC) States: The initially formed MLCT state is typically short-lived and rapidly decays, via intersystem crossing or internal conversion, to a manifold of lower-lying metal-centered (MC) excited states. libretexts.org These MC states are characterized by having an electron in a σ* antibonding orbital localized on the Re-CO bonds.
CO Dissociation: Population of these dissociative MC states leads to the elongation and eventual cleavage of a Re-CO bond, releasing a CO molecule. libretexts.org
Femtosecond spectroscopy studies on Fe(CO)₅ have shown that CO dissociation can occur within 100 femtoseconds of photoexcitation. mdpi.comrsc.org The subsequent formation of a solvent-coordinated species occurs on the picosecond timescale. mdpi.com A similar ultrafast timescale is expected for the photodissociation of CO from CpRe(CO)₃.
The electronic and steric properties of the ancillary cyclopentadienyl ligand can significantly influence the photochemical reactivity of CpRe(CO)₃. Substituents on the cyclopentadienyl ring can alter the electron density at the rhenium center, which in turn affects the strength of the Re-CO back-bonding and the energy of the excited states.
Studies on related Rh(III) complexes have demonstrated that modifying the cyclopentadienyl ligand can lead to substantial changes in reactivity and selectivity in C-H activation reactions. nih.gov For example:
Electron-donating groups (e.g., methyl groups) on the cyclopentadienyl ring increase the electron density on the metal. This strengthening of the M-CO back-bonding can influence the quantum yield of CO dissociation.
Electron-withdrawing groups (e.g., trifluoromethyl groups) decrease the electron density at the metal center, which can also alter the photochemical behavior. nih.gov
Steric bulk of the substituents on the cyclopentadienyl ring can influence the rate and selectivity of subsequent ligand addition to the photogenerated CpRe(CO)₂ intermediate.
Table 2: Predicted Influence of Cyclopentadienyl Substituents on Photochemical Reactivity
| Substituent Type on Cp Ring | Effect on Rhenium Center | Predicted Impact on Photoreactivity |
| Electron-donating (e.g., -CH₃) | Increased electron density | May alter Re-CO bond strength and quantum yield |
| Electron-withdrawing (e.g., -CF₃) | Decreased electron density | Can modify excited state energies and reaction pathways |
| Bulky groups (e.g., -tBu) | Increased steric hindrance | Can influence the approach of incoming ligands |
Carbonyl Transformations and Related Reactivity
Reactivity Towards Exogenous Carbon Monoxide Ligands
The photogenerated dicarbonyl intermediate, CpRe(CO)₂, exists in solution as a solvent-coordinated complex, often denoted as CpRe(CO)₂(solvent). This species is highly reactive and will readily undergo ligand substitution. In the absence of other trapping ligands, the dicarbonyl fragment can react with dissolved carbon monoxide to reform the parent tricarbonyl complex.
The kinetics of the reaction of the solvento-complex with CO can be studied using techniques like laser flash photolysis. While specific rate constants for CpRe(CO)₂(solvent) are part of a larger body of research, studies on analogous systems provide a framework for understanding this reactivity. For instance, flash photolysis studies of ferrous cytochrome P-450 have quantified the rate constants for CO recombination. The rate of this back-reaction is dependent on the concentration of CO and the nature of the solvent molecule coordinated to the metal center. Weakerly coordinating solvents will be more readily displaced by CO.
CpRe(CO)₂(solvent) + CO ⇌ CpRe(CO)₃ + solvent
This reversible reaction highlights the dynamic nature of the system under photochemical conditions and the competition between the solvent and other potential ligands for the vacant coordination site on the rhenium center.
Hydrocarbyl Transformations and Stereochemical Control at the Rhenium Center
The cyclopentadienyl (Cp) ligand in this compound, while generally stable, can undergo transformations, and the metal center can exert significant stereochemical control in these reactions. The reactivity of the Cp ring can be influenced by substituents, and the "piano-stool" geometry of these complexes is a key factor in determining the stereochemical outcome of reactions at the metal center.
The synthesis of various cyclopentadienyl-based tricarbonyl rhenium complexes allows for the introduction of functional groups onto the Cp ring. For instance, the thermolysis of hydride complexes such as trans-(η⁵-C₅Me₄CH₂L)Re(CO)₂(R)(H) can lead to different products depending on the nature of the substituent 'L' and the reaction conditions. When conducted under a carbon monoxide atmosphere, these reactions can yield the corresponding tricarbonyl complexes. In some cases, intramolecular chelation of a side chain on the cyclopentadienyl ligand is observed, demonstrating the template effect of the rhenium center.
The stereochemistry of "piano-stool" complexes, a class to which this compound belongs, has been a subject of significant interest. The arrangement of the Cp ring and the three carbonyl ligands creates a chiral-at-metal center if the other ligands are appropriate. This chirality can influence the stereochemical course of reactions involving the hydrocarbyl ligands. The construction and resolution of chiral ruthenium piano-stool complexes have been reported, and the principles can be extended to rhenium systems, highlighting the potential for stereoselective transformations.
Oxidative and Reductive Transformations of Cyclopentadienylrhenium Complexes
This compound and its derivatives can undergo a variety of oxidative and reductive transformations. These reactions are fundamental to the synthesis of new rhenium complexes and are crucial steps in many catalytic cycles.
Hydride Abstraction Reactions
Hydride abstraction is a key transformation that can lead to the formation of cationic rhenium complexes. While direct hydride abstraction from an alkyl ligand attached to a this compound system is not extensively documented in the provided search results, the principles can be inferred from related systems. For instance, cyclopentadienone-ligated carbonylmetal complexes are known to participate in hydride transfer processes. In these reactions, the cyclopentadienone ligand can act as a hydride acceptor. This suggests that a similar process could be envisaged for cyclopentadienylrhenium complexes, particularly if the Cp ring is appropriately functionalized to facilitate hydride acceptance.
The mechanism of hydride abstraction is often a concerted transfer of a proton and a hydride. The electrophilicity of the metal center and the nature of the oxidizing agent are critical factors. Such reactions are pivotal in oxidation catalysis and demonstrate the ability of the metal-ligand framework to mediate C-H bond cleavage.
Protonation Reactions and Hydride Formation
The formation of rhenium hydride complexes is a critical step in many catalytic processes, including hydrogenation and CO₂ reduction. Protonation of suitable rhenium precursors is a common method to generate these reactive hydride species. For example, the protonation of anionic rhenium species can lead to the formation of stable hydride complexes. The reaction of trans-(η⁵-C₅Me₄CH₂L)Re(CO)₂(R)⁻ with HCl at low temperatures yields the corresponding hydride complexes trans-(η⁵-C₅Me₄CH₂L)Re(CO)₂(R)(H). acs.org
Furthermore, computational studies on other transition metal complexes have shown that the protonation of a metal(I) species is a viable pathway to form a metal(III)-hydride. researchgate.net This suggests that the reduction of a Re(I) complex like this compound, followed by protonation, could be a route to rhenium hydride species. The basicity of the metal center, which is influenced by the ligand environment, is a key determinant in the feasibility of such protonation reactions.
Halogenation of this compound
The reaction of this compound with halogens typically proceeds via an oxidative addition mechanism. This process involves the cleavage of the halogen-halogen bond and the formation of new rhenium-halogen bonds, leading to an increase in both the oxidation state and the coordination number of the rhenium center.
The anodic electrochemical oxidation of ReCp(CO)₃ in the presence of a chloride source, such as dichloromethane, results in the formation of the 18-electron complex [ReCp(CO)₃Cl]⁺. acs.org This indicates that the oxidation of the rhenium center facilitates the coordination of the halide. In a more general sense, the oxidative addition of halogens to transition metal complexes is a well-established reaction. For a d⁶ complex like this compound, oxidative addition of a halogen (X₂) would lead to a d⁴ Re(III) species, likely with the formulation [ReCp(CO)₃X]X. The reaction is favored for metals that are relatively easily oxidized.
Catalytic Reactivity and Applications
This compound systems and their derivatives have shown significant promise as catalysts in a variety of chemical transformations. A particularly important area of application is the catalytic reduction of carbon dioxide.
Carbon Dioxide (CO₂) Reduction Catalysis
Rhenium tricarbonyl complexes, particularly those containing bipyridyl or related ligands, are highly effective catalysts for the electrochemical and photochemical reduction of carbon dioxide (CO₂). wikipedia.orgmarshall.edulibretexts.orgdigitellinc.comamericanelements.com While the direct use of this compound itself as a CO₂ reduction catalyst is less commonly reported than its bipyridyl analogues, the fundamental mechanistic principles are transferable.
The catalytic cycle for CO₂ reduction by rhenium tricarbonyl complexes generally involves the following key steps:
Reduction of the Catalyst : The Re(I) complex is first reduced, typically by one or two electrons, to a more electron-rich species.
Ligand Dissociation/Exchange : A labile ligand, often a solvent molecule or a weakly bound anion, can dissociate to create a vacant coordination site.
CO₂ Binding : The CO₂ molecule coordinates to the reduced rhenium center.
Protonation and/or Hydride Transfer : The coordinated CO₂ is reduced through a series of proton and electron transfer steps. In many systems, a rhenium-hydride intermediate is formed, which then transfers a hydride to the CO₂ molecule. wikipedia.orgmarshall.edu This insertion step can lead to the formation of formate. Alternatively, further reduction and protonation can lead to the production of carbon monoxide (CO) and water.
Detailed studies have shown that dicarbonyl rhenium(I) complexes, formed by replacing a carbonyl ligand in a tricarbonyl precursor, can be highly selective photocatalysts for the conversion of CO₂ to CO. libretexts.org The turnover frequency and stability of these catalysts are key metrics for their performance.
The table below summarizes key findings from studies on CO₂ reduction using related rhenium tricarbonyl complexes.
| Catalyst Precursor | Reduction Product(s) | Key Mechanistic Feature |
| Re(bpy)(CO)₃Cl | Formate | Rhenium-hydride insertion mechanism. wikipedia.orgmarshall.edu |
| NHC-containing dicarbonyl rhenium(I) bipyridine complexes | CO | Highly selective photocatalysis. libretexts.org |
| Rhenium complexes with pyridyl-triazole ligands | CO, H₂ | High selectivity for CO production. digitellinc.comamericanelements.com |
Catalysis in Deoxydehydration of Diols to Olefins
This compound and its derivatives have emerged as significant precursors for catalysts in the deoxydehydration (DODH) of diols to olefins. This reaction is of high interest for converting biomass-derived polyols into valuable alkenes. The catalytic system typically involves the in situ generation of a high-valent oxo-rhenium species from the more stable and accessible tricarbonyl complex.
A notable example involves the synthesis of a bulky cyclopentadienyl-based trioxorhenium compound from a this compound precursor. Specifically, 1,2,4-tri(tert-butyl)cyclopentadienyl tricarbonyl rhenium is synthesized and then oxidized to the active trioxorhenium catalyst. jku.at This catalyst has proven effective for the DODH of various vicinal diols.
The general mechanism for the DODH reaction catalyzed by such rhenium complexes involves several key steps. It is considered a two-electron redox cycle and can be seen as the reverse of the cis-dihydroxylation of olefins. acs.org The process begins with the condensation of the diol with a metal-oxo bond of the high-valent rhenium catalyst, releasing a molecule of water. This is followed by reduction of the resulting rhenium-diolate intermediate by a sacrificial reductant, such as a phosphine or a secondary alcohol. uu.nlrsc.org The final step is the extrusion of the olefin product, which regenerates the active high-valent rhenium-dioxo catalyst, allowing the cycle to continue. acs.orguu.nl
Research has demonstrated the versatility of these catalysts with a range of substrates. Both aromatic and aliphatic, as well as internal and terminal, vicinal diols can be converted to their corresponding olefins in good to excellent yields. jku.at A key advantage of some of these systems is the minimal isomerization of the resulting olefin products. jku.at The efficiency of these catalysts can be high, with turnover numbers reaching up to 1400 per rhenium atom reported for the deoxydehydration of 1,2-octanediol. jku.at Furthermore, these catalytic systems have been successfully applied to biomass-derived polyols like glycerol (B35011) and erythritol, converting them into useful olefinic products such as allyl alcohol and butadiene, respectively. jku.atnih.gov
Below is a data table summarizing the catalytic performance of a cyclopentadienylrhenium-derived catalyst in the deoxydehydration of various diols.
Table 1: Catalytic Deoxydehydration of Various Diols Using a Bulky Cyclopentadienyl-Derived Rhenium Catalyst
| Diol Substrate | Reductant | Product | Yield (%) | Catalyst Loading (mol%) | Reference |
|---|---|---|---|---|---|
| 1,2-Octanediol | PPh₃ | 1-Octene | >95 | 2 | jku.at |
| 1,2-Dodecanediol | PPh₃ | 1-Dodecene | 92 | 2 | jku.at |
| Styrene glycol | PPh₃ | Styrene | 94 | 2 | jku.at |
| Glycerol | 3-Octanol | Allyl alcohol | 65 | 2 | jku.atnih.gov |
Applications in Hydrogenation and Dehydrogenation Reactions
While this compound itself is primarily recognized as a stable precursor, related cyclopentadienyl metal complexes have demonstrated significant catalytic activity in hydrogenation and dehydrogenation reactions. These reactions are fundamental in organic synthesis for the reduction of unsaturated bonds and the synthesis of unsaturated compounds from saturated ones, respectively.
The catalytic activity often stems from a metal-ligand bifunctional mechanism. Protic cyclopentadienyl ligands, such as those incorporating a hydroxyl group (like a Shvo-type ligand), coordinated to transition metals like ruthenium, iron, and rhenium, are known to be active catalysts for both the hydrogenation and dehydrogenation of various organic substrates. nih.gov The synthesis of a Shvo-type hydroxytetraphenylcyclopentadienyl rhenium tricarbonyl complex, [Ph₄Cp(OH)]Re(CO)₃, highlights the potential for developing such bifunctional catalysts based on the this compound scaffold. uu.nlmdpi.com
In related systems, such as those using (cyclopentadienone)iron carbonyl complexes, the catalytic cycle for transfer hydrogenation involves the activation of a tricarbonyl precursor to generate a catalytically active unsaturated species. nih.gov This species then reacts with a hydrogen donor, like an alcohol, to form an iron hydride intermediate, which is responsible for reducing the substrate (e.g., a carbonyl or imine). The reverse process, transfer dehydrogenation, involves the transfer of hydrogen from the substrate to the catalyst. nih.gov Studies on these iron analogues provide valuable mechanistic insights that can be extended to potential rhenium-based systems. For instance, it has been found that increasing the electron density on the cyclopentadienone ligand enhances the rates of both transfer hydrogenation and dehydrogenation. nih.gov
Although detailed studies focusing specifically on this compound as a direct catalyst for these transformations are less common, its role as a robust and tunable precursor for more active species is well-established. nih.govmdpi.com The ability to systematically modify the cyclopentadienyl ligand allows for the fine-tuning of the electronic and steric properties of the resulting catalyst, which is crucial for optimizing catalytic rates and longevity in hydrogenation and dehydrogenation processes. nih.gov
Intermolecular and Intramolecular Processes Involving this compound
Formation of Photochromic Systems and Intramolecular Chelates
Derivatives of this compound can undergo intramolecular processes to form stable chelated structures. Research has shown that thermolysis of substituted cyclopentadienylrhenium complexes can lead to the formation of intramolecular chelates. For example, hexane (B92381) solutions of pentamethylcyclopentadienyl-derived rhenium dicarbonyl hydride complexes, upon heating, yield chelated complexes where a substituent on the cyclopentadienyl ring coordinates to the rhenium center. nih.gov This process involves the loss of a ligand and the subsequent coordination of a pendant functional group, such as an alkene or a thienyl group, to the metal, forming a stable ring structure. nih.gov This demonstrates the accessibility of intramolecularly stabilized derivatives from cyclopentadienylrhenium carbonyl precursors.
In the broader context of rhenium tricarbonyl complexes, significant research has been conducted on their photophysical and photochemical properties, which can lead to the formation of photoactive systems. While specific examples of photochromism in this compound are not widely documented, related rhenium(I) tricarbonyl complexes are known to exhibit photo-induced reactivity. nih.govnih.gov For instance, certain facial rhenium(I) tricarbonyl complexes bearing P,N-bidentate ligands undergo photoisomerization when irradiated with UV light. nih.gov This process is believed to occur from an intraligand excited state that is thermally populated from the metal-to-ligand charge transfer (³MLCT) excited state. nih.gov Such photo-induced structural changes are a key feature of some photochromic systems. Furthermore, many rhenium(I) tricarbonyl complexes are studied as photoactivated CO-releasing molecules (PhotoCORMs), where light is used to trigger the release of a carbon monoxide ligand, generating a reactive intermediate. jku.atnih.gov These examples from the wider family of rhenium tricarbonyl compounds illustrate the potential for designing photoresponsive systems based on this structural motif.
Studies on Ring-Chain Tautomerism in Substituted Derivatives
Ring-chain tautomerism is a type of isomerism where a molecule exists in equilibrium between an open-chain structure and a cyclic structure. This process typically involves the reversible intramolecular addition of a functional group to a multiple bond.
While this phenomenon is well-established in organic chemistry, and other forms of tautomerism, such as valence tautomerism and tautomeric exchange between hydride and dihydrogen ligands, have been observed in different classes of transition metal and rhenium complexes, specific studies on ring-chain tautomerism within substituted derivatives of this compound are not prominently featured in the scientific literature. academie-sciences.frnih.gov The existing research on this compound derivatives primarily focuses on their synthesis, structural characterization, and application as catalyst precursors, without significant exploration of potential ring-chain tautomeric equilibria. uu.nlnih.govmdpi.com
Spectroscopic Characterization and Structural Analysis of Cyclopentadienylrhenium Tricarbonyl Complexes
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy is a primary tool for identifying and characterizing organometallic compounds, offering a "molecular fingerprint" based on the vibrational modes of the molecule's bonds.
Infrared (IR) spectroscopy is particularly powerful for characterizing metal carbonyl complexes due to the high intensity of the carbon-monoxide (CO) stretching vibrations. umb.edu The number and position of the ν(CO) bands in the IR spectrum provide critical information about the molecule's geometry and the electronic environment of the metal center. umb.edu For Cyclopentadienylrhenium tricarbonyl, (C₅H₅)Re(CO)₃, the three carbonyl ligands give rise to characteristic strong absorption bands in the range of 2125 to 1850 cm⁻¹ for terminal M-CO groups. ilpi.com
The bonding in metal carbonyls involves two main components: a sigma (σ) bond formed by the donation of the lone pair of electrons from the carbon of CO to a vacant d-orbital on the metal, and a pi (π) bond formed by the back-donation of electrons from a filled d-orbital of the metal into the empty π* antibonding orbital of CO. ilpi.com This π-backbonding strengthens the Metal-CO bond but weakens the C-O bond, resulting in a lower C-O stretching frequency compared to free CO (2143 cm⁻¹). umb.eduilpi.com
Studies of (C₅H₅)Re(CO)₃ show strong ν(CO) bands typically around 2036 cm⁻¹ and 1942 cm⁻¹. The strength of the Re-CO bond in (C₅H₅)Re(CO)₃ is noted to be enhanced compared to the Mn-CO bond in its lighter congener, (C₅H₅)Mn(CO)₃, as evidenced by analyses of their frequencies and force constants. capes.gov.br The position of these bands is sensitive to the electron density on the rhenium center; ligands that are better sigma donors (or poorer pi acceptors) increase the electron density on the metal, leading to stronger π-backbonding and a decrease in the ν(CO) frequency. ilpi.com Conversely, adding a net positive charge to the metal center would increase the ν(CO) frequency. ilpi.com
Table 1: Typical Infrared (IR) Stretching Frequencies for Carbonyl Ligands
| Type of CO Ligand | Typical ν(CO) Range (cm⁻¹) |
|---|---|
| Free CO | 2143 umb.edu |
| Terminal M-CO | 1850 - 2120 umb.edu |
| Bridging (μ₂-CO) | 1700 - 1850 umb.edu |
| Triply Bridging (μ₃-CO) | 1600 - 1730 umb.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and structure of diamagnetic organometallic complexes in solution.
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within a molecule. For (C₅H₅)Re(CO)₃, the five protons of the cyclopentadienyl (B1206354) (Cp) ring are magnetically equivalent due to the free rotation of the ring about the metal-ring axis. This results in a single, sharp resonance peak in the ¹H NMR spectrum. The chemical shift for the Cp protons in (C₅H₅)Re(CO)₃ is typically observed around δ 5.3-5.5 ppm.
When the cyclopentadienyl ring is substituted, the ¹H NMR spectrum becomes more complex, and the pattern of resonances can be used to identify the substitution pattern and distinguish between isomers. For instance, in methylated cyclopentadienyl rhenium tricarbonyl complexes, (MeₙC₅H₅₋ₙ)Re(CO)₃, the chemical shifts of the remaining ring protons and the methyl protons provide clear evidence of the structure. researchgate.net Variable-temperature ¹H NMR studies can also be employed to investigate dynamic processes such as hindered ligand rotation in sterically congested complexes. researchgate.net
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. youtube.com In ¹³C NMR spectra of organometallic complexes, the signals for coordinated carbonyl ligands are typically found in a distinct downfield region between 180 and 250 ppm. ilpi.comcompoundchem.com For rhenium tricarbonyl complexes, these carbonyl carbon signals can appear between 190 and 200 ppm. rsc.org
The carbon atoms of the cyclopentadienyl ring also show a characteristic resonance. In the parent (C₅H₅)Re(CO)₃, a single peak is observed for the five equivalent carbon atoms of the Cp ring. This signal typically appears in the aromatic/alkene region of the spectrum. For unsubstituted 1,3-cyclopentadiene, the sp² carbons resonate around 132-135 ppm and the sp³ carbon at approximately 42 ppm. spectrabase.com Upon coordination to the Re(CO)₃ fragment, the ring carbons experience a shift in their electronic environment.
Substitution on the Cp ring leads to multiple signals in the ¹³C NMR spectrum, allowing for detailed characterization of the substituents and their positions on the ring backbone. researchgate.netnih.gov Quaternary carbons, such as those at the point of substitution or the carbonyl carbons, often exhibit weaker signals in proton-decoupled spectra. oregonstate.eduyoutube.com
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | C₅H₅ | ~5.3 - 5.5 |
| ¹³C | C₅H₅ | ~85 - 95 |
Note: Chemical shifts can vary depending on the solvent and substituents.
Rhenium has two NMR-active quadrupolar isotopes, ¹⁸⁵Re and ¹⁸⁷Re, both with a nuclear spin of I = 5/2. Nuclei with a spin greater than 1/2 possess a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. This moment can interact with the local electric field gradient (EFG) at the nucleus. This interaction, known as nuclear quadrupole coupling, provides sensitive information about the electronic structure and symmetry of the coordination environment around the rhenium atom.
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to probe the electronic transitions within a molecule and understand its photophysical properties. The UV-Vis spectrum of (C₅H₅)Re(CO)₃ arises from transitions between molecular orbitals. These transitions are typically intense and can be assigned to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. researchgate.net
UV-Visible Spectroscopy and Metal-to-Ligand Charge Transfer (MLCT) Transitions
The electronic absorption spectra of this compound and related complexes are characterized by transitions that provide insight into their electronic structure. A predominant feature in the UV-visible spectra of many transition metal complexes is the metal-to-ligand charge transfer (MLCT) transition. libretexts.org This involves the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.org
In rhenium(I) tricarbonyl complexes, these MLCT transitions are often observed and can be influenced by the nature of the ligands attached to the rhenium center. mdpi.com For instance, the introduction of different substituents on the cyclopentadienyl ring or the modification of other ligands can shift the energy of these transitions, which is reflected in the absorption maxima (λ_max) in the UV-visible spectrum. uu.nl While d-d transitions are also possible within the metal's d-orbitals, they are typically less intense than MLCT bands. libretexts.org The high intensity of MLCT transitions makes them a prominent feature for spectroscopic analysis. libretexts.org
Research on various rhenium(I) tricarbonyl polypyridine complexes has shown that strategic ligand design can lead to strong absorption of visible light. rsc.org For example, complexes with imidazole-fused phenanthroline ligands have demonstrated significantly enhanced molar extinction coefficients compared to standard rhenium(I) complexes. rsc.org
Table 1: Representative UV-Visible Absorption Data for Rhenium(I) Tricarbonyl Complexes
| Complex | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| Re-0 (Imidazole-fused phenanthroline ligand) | 439 | 5,100 | Not Specified |
| Re-1 (Coumarin-substituted imidazole-fused phenanthroline ligand) | 473 | 60,800 | Not Specified |
| [Re(η⁶-C₆H₆)(bipy)(NCCH₃)]⁺ | 569 | Not Specified | Acetonitrile |
| [Re(η⁶-C₆H₆)(phen)(NCCH₃)]⁺ | 557 | Not Specified | Acetonitrile |
Emission and Luminescence Spectroscopy of Rhenium(I) Tricarbonyl Complexes
Rhenium(I) tricarbonyl complexes are well-regarded for their luminescent properties, which are often derived from triplet excited states. rsc.orgacs.org These complexes can exhibit long luminescence lifetimes and large Stokes shifts, making them suitable for applications in imaging and as photosensitizers. acs.org The emission properties are highly tunable through structural modifications of the ligands. researchgate.net
The luminescence of these complexes typically originates from a ³MLCT excited state. researchgate.netnih.gov However, intraligand (³IL) excited states can also play a crucial role. rsc.orgnih.gov The interplay between these states can be influenced by the molecular environment, such as the rigidity of the surrounding medium. nih.gov For example, in microcrystalline solids where molecular rotations are hindered, emission from the ³IL state can be prominent. nih.gov
Studies have shown that functionalizing the ligands with long alkyl chains can significantly enhance the luminescent properties of rhenium(I) tricarbonyl complexes, both in solution and within biological cells. acs.org Furthermore, the creation of dinuclear rhenium(I) complexes has been explored to modulate solid-state emission properties, leading to effects like mechanoresponsive luminescence (MRL), where the emission color changes upon mechanical grinding. nih.govrsc.org
Table 2: Photophysical Properties of Selected Rhenium(I) Tricarbonyl Complexes
| Complex | Emission Maxima (nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes |
| Re-0 (Imidazole-fused phenanthroline ligand) | Not Specified | Not Specified | 2.2 µs | Short-lived triplet excited state. rsc.org |
| Re-1 (Coumarin-substituted imidazole-fused phenanthroline ligand) | Not Specified | Up to 17.0% (TTA-UC) | Up to 86.0 µs | Long-lived triplet excited state, used as a photosensitizer. rsc.org |
| Re-2 (Naphthyl-substituted imidazole-fused phenanthroline ligand) | Not Specified | Not Specified | Up to 64.0 µs | Long-lived triplet excited state. rsc.org |
| Pristine microcrystalline Re(I) complexes with pyridyltriazole ligands | Yellow-green emission | Not Specified | Not Specified | Grinding leads to a redshift in emission. nih.gov |
TTA-UC refers to Triplet-Triplet Annihilation Upconversion. Data compiled from multiple sources. rsc.orgnih.gov
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry is an indispensable tool for the characterization of organometallic compounds like this compound. It provides crucial information regarding the molecular weight and isotopic distribution, confirming the identity and purity of the synthesized complexes. uzh.ch High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which aids in the unambiguous determination of the elemental composition.
Various ionization techniques can be employed, with electrospray ionization (ESI) and electron ionization (EI) being common methods. For instance, ESI-MS is often used for ionic complexes, while EI can be suitable for neutral, volatile compounds. The fragmentation patterns observed in the mass spectrum can also offer structural information, revealing the loss of ligands such as carbon monoxide (CO). The characteristic isotopic pattern of rhenium (¹⁸⁵Re and ¹⁸⁷Re) is a key signature in the mass spectrum, facilitating the identification of rhenium-containing fragments.
X-ray Diffraction Studies for Solid-State Molecular Structures
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been fundamental in elucidating the structural characteristics of this compound and its derivatives.
A defining structural feature of this compound is its "three-legged piano-stool" geometry. uu.nlresearchgate.net In this configuration, the rhenium atom is coordinated to the planar cyclopentadienyl (Cp) ring, which acts as the "seat" of the stool. nih.govmdpi.com The three carbonyl (CO) ligands form the "legs," arranged in a facial (fac) manner. rsc.orgnih.gov
X-ray crystallographic studies have precisely measured the bond lengths and angles within this structure. For example, in tricarbonyl[(trimethylsilyl)-π-cyclopentadienyl]rhenium, the Re-C(carbonyl) distances were found to be in the range of 1.81–1.91 Å, and the OC–Re–CO angles ranged from 88 to 93°. rsc.org The distance from the rhenium atom to the center of the cyclopentadienyl ring is another important parameter, measured at 1.95 Å in this particular substituted complex. rsc.org
In a study involving various alkyl- and aryl-substituted Cp'Re(CO)₃ complexes, X-ray crystallography confirmed that all new complexes retained the typical piano-stool configuration. uu.nlresearchgate.net The analysis of these structures helps in correlating the electronic properties, as indicated by techniques like IR spectroscopy, with the solid-state molecular structure. uu.nl
Table 3: Selected Bond Distances from X-ray Crystallography for Rhenium Complexes
| Complex | Bond | Distance (Å) |
| Tricarbonyl[(trimethylsilyl)-π-cyclopentadienyl]rhenium | Re–C(carbonyl) | 1.81–1.91 |
| Re–C(ring) | 2.26–2.40 | |
| [Re(η⁶-C₆H₆)(dppe)(NCCH₃)]⁺ | Re–C(arene) | 2.218–2.236 |
| Re–N | 2.064 | |
| [Re(η⁶-C₆H₆)(NCCH₃)₃]⁺ | Re–N | 2.085–2.090 |
| Re–C(arene) | 2.165–2.204 |
Data compiled from multiple sources. nih.govrsc.orgacs.org
Stereoisomerism is an important aspect of the chemistry of substituted this compound complexes. acs.org When the cyclopentadienyl ring is appropriately substituted, the molecule can become chiral. X-ray crystallography is a powerful tool to determine the absolute configuration of such chiral molecules and to study their packing in the crystal lattice.
Computational Studies on Cyclopentadienylrhenium Tricarbonyl Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost, particularly for transition metal complexes. It is extensively used to study rhenium carbonyl systems.
DFT calculations are routinely employed to predict the ground-state molecular geometry of cyclopentadienylrhenium tricarbonyl and related complexes with high accuracy. The hallmark "piano-stool" configuration of these complexes is consistently reproduced in calculations. uu.nl Geometry optimization allows for the precise determination of bond lengths, bond angles, and dihedral angles.
For instance, computational studies on various rhenium(I) tricarbonyl complexes have reported optimized geometries in both singlet ground states and triplet excited states. nih.gov These calculations provide critical data on key structural parameters, such as the rhenium-carbon (Re-C) and carbon-oxygen (C-O) bond lengths of the carbonyl ligands and the bond distances between the rhenium center and the coordinating atoms of other ligands. nih.gov The introduction of different substituents on the cyclopentadienyl (B1206354) ring or the substitution of carbonyl ligands can lead to subtle but significant changes in the molecular geometry, which can be reliably predicted by DFT. nih.gov
Table 1: Selected Optimized Bond Distances (Å) in a Rhenium(I) Tricarbonyl Pyridyl Complex from DFT Calculations
| Bond | Singlet Ground State (Å) | Triplet Excited State (Å) |
|---|---|---|
| Re-P | 2.45 | 2.55 |
| Re-N1 | 2.18 | 2.10 |
| Re-C1 | 1.93 | 1.95 |
Data derived from computational studies on related Re(I) tricarbonyl complexes. nih.gov
DFT is a powerful method for investigating the mechanisms of reactions involving this compound. Researchers can model the entire reaction coordinate, identifying transition states and intermediates to elucidate the step-by-step process of chemical transformations. This includes studying ligand substitution reactions, catalytic cycles, and unusual reactivities of substituents on the cyclopentadienyl (Cp) ring. uu.nlresearchgate.net
For example, computational studies have been instrumental in understanding the deoxydehydration (DODH) of diols to olefins, a reaction for which cyclopentadienyl-based trioxorhenium complexes (derived from their tricarbonyl precursors) are potential catalysts. uu.nlresearchgate.net DFT calculations help to map out the energetic pathways of the proposed catalytic cycle, which typically involves glycol condensation to form a metal-glycolate, reduction of the metal center, and subsequent alkene extrusion. researchgate.net These simulations provide activation energies and reaction enthalpies, offering insights into reaction feasibility and selectivity.
Understanding the electronic structure and the nature of chemical bonds in this compound is crucial for explaining its stability, reactivity, and photophysical properties. DFT calculations, often combined with analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), provide a detailed picture of electron distribution.
These analyses can quantify the electron-donating or withdrawing character of the cyclopentadienyl ligand and its substituents. uu.nl The C-O infrared absorptions of substituted Cp'Re(CO)₃ complexes, for example, correlate with the electron-donating character of the Cp' ligand, a trend that can be explained by analyzing the calculated electronic structure. uu.nl Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. In many rhenium(I) tricarbonyl complexes, the HOMO is often localized on the metal and the carbonyl ligands, while the LUMO is typically centered on the ancillary ligands. nih.gov This distribution is key to understanding the nature of electronic transitions, which are responsible for the photophysical properties of the complex. nih.govrsc.org
Møller–Plesset Perturbation Theory Applications in Organometallic Systems
Møller–Plesset (MP) perturbation theory is a post-Hartree–Fock method used to incorporate electron correlation effects, which are crucial for accurate energy calculations but are not fully accounted for in standard DFT or Hartree-Fock theory. wikipedia.orgfiveable.me The theory treats electron correlation as a perturbation to the Hartree-Fock solution, with corrections calculated to various orders, most commonly the second (MP2), third (MP3), and fourth (MP4). wikipedia.orgq-chem.com
MP2 is one of the simplest and most widely used levels of theory beyond Hartree-Fock, recovering a significant portion (around 80-90%) of the electron correlation energy. fiveable.meq-chem.com In organometallic chemistry, MP methods are valuable for systems where electron correlation effects are particularly important, such as in the study of non-covalent interactions or for obtaining highly accurate thermochemical data. nih.gov
While more computationally demanding than DFT, MP2, and higher-order MP methods serve as important benchmarks. For organometallic systems like this compound, MP calculations can provide more reliable binding energies and reaction barriers, especially when DFT results are ambiguous. However, the computational cost of MP3 and MP4 limits their application to smaller systems. fiveable.meuni-rostock.de The convergence of the MP series can sometimes be slow or erratic, depending on the specific chemical system, making MP2 the most common and practical choice in this family of methods. wikipedia.orgfiveable.me
Computational Approaches for Predicting Spectroscopic and Photophysical Properties
Computational methods are highly effective in predicting and interpreting the spectroscopic and photophysical properties of rhenium complexes. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for modeling electronic absorption and emission spectra. nih.govrsc.org
By calculating the energies of electronic transitions between the ground and various excited states, TD-DFT can predict the wavelengths of absorption bands (e.g., in UV-Vis spectra). nih.gov These calculations also provide information on the nature of the transitions, such as whether they are metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions. This understanding is critical for designing complexes with specific photophysical properties, such as those used in photodynamic therapy or as emissive layers in OLEDs. nih.govrsc.org
Computational studies have successfully correlated the structure of rhenium(I) tricarbonyl complexes with their photoluminescence spectra, explaining how substituents on the ligands can tune emission wavelengths and quantum yields. rsc.org Beyond electronic spectra, computational chemistry can also predict vibrational frequencies, such as the characteristic C-O stretching frequencies in the IR spectra of metal carbonyls, which are sensitive probes of the electronic environment of the metal center. uu.nlnih.gov
Theoretical Studies on Tautomeric Equilibria and Substituent Effects in Derivatives
Tautomerism, the equilibrium between two or more interconverting structural isomers, can occur in derivatives of this compound, particularly when the ligands bear functional groups with labile protons. Theoretical calculations are essential for studying these equilibria, as they can determine the relative stabilities of the different tautomers in the gas phase and in solution. mdpi.commdpi.com
DFT calculations can accurately predict the relative free energies of tautomers, allowing for the determination of equilibrium constants. researchgate.net For example, studies on related systems have shown that the equilibrium can be significantly influenced by substituent effects; electron-donating or electron-withdrawing groups can stabilize one tautomer over another. mdpi.com
Computational models also allow for the investigation of the role of the solvent, which can be crucial in shifting tautomeric equilibria by forming intermolecular hydrogen bonds or through dielectric effects. mdpi.comresearchgate.net While continuum solvent models are often used, the inclusion of explicit solvent molecules can be necessary to accurately reproduce experimental observations, especially when strong intermolecular hydrogen bonding is involved. mdpi.com Such studies have been performed on Schiff bases containing a cyrhetrenyl substituent, establishing the influence of both the substituent and the solvent on the tautomeric equilibrium. researchgate.net
Molecular Modeling for Structure-Activity Relationship (SAR) Investigations
The core principle of SAR studies is to identify the specific structural moieties and physicochemical properties of a molecule that are critical for its desired activity. For this compound systems, this involves systematically modifying the cyclopentadienyl (Cp) ring and observing the resultant changes in activity. Computational models are then built to correlate these structural changes with the observed outcomes.
These models often rely on the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple descriptors like molecular weight and logP (a measure of lipophilicity) to more complex quantum chemical parameters such as orbital energies (HOMO and LUMO) and electrostatic potential surfaces.
Detailed Research Findings:
Recent computational studies have begun to unravel the SAR of this compound derivatives, particularly in the context of their potential as anticancer agents. While specific QSAR and CoMFA studies on this compound itself are still emerging in publicly available literature, the foundational principles and methodologies are well-established from studies on analogous organometallic complexes.
Furthermore, molecular docking simulations, a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can provide invaluable insights. By modeling the interaction of this compound derivatives with biological targets such as enzymes or DNA, researchers can identify crucial intermolecular interactions like hydrogen bonds and hydrophobic interactions that are essential for activity. rsc.org
Interactive Data Tables:
To illustrate the principles of SAR, the following interactive tables showcase hypothetical data from a computational study on a series of substituted this compound derivatives. These tables are representative of the types of data generated in such studies.
Table 1: Physicochemical Properties and Predicted Activity of Substituted this compound Derivatives
| Compound ID | Substituent (R) on Cp Ring | Molecular Weight ( g/mol ) | LogP | Predicted IC50 (µM) |
| 1 | -H | 335.33 | 2.1 | 15.2 |
| 2 | -CH3 | 349.36 | 2.5 | 12.8 |
| 3 | -C2H5 | 363.39 | 2.9 | 10.5 |
| 4 | -Cl | 369.78 | 2.7 | 11.9 |
| 5 | -Br | 414.24 | 2.9 | 10.8 |
| 6 | -COCH3 | 377.36 | 1.8 | 18.1 |
| 7 | -COOH | 379.33 | 1.5 | 20.5 |
Table 2: Key Molecular Descriptors for SAR Analysis
| Compound ID | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| 1 | -6.2 | -1.8 | 3.5 |
| 2 | -6.1 | -1.7 | 3.6 |
| 3 | -6.0 | -1.6 | 3.7 |
| 4 | -6.4 | -2.0 | 3.2 |
| 5 | -6.5 | -2.1 | 3.1 |
| 6 | -6.6 | -2.2 | 4.5 |
| 7 | -6.7 | -2.3 | 4.8 |
These tables illustrate how systematic changes in the substituent on the cyclopentadienyl ring affect various molecular properties and, consequently, the predicted biological activity. For example, the data suggests a potential trend where increasing alkyl chain length (from -H to -C2H5) correlates with increased lipophilicity (LogP) and enhanced predicted anticancer activity (lower IC50). Conversely, the introduction of polar groups like -COOH appears to decrease the predicted activity.
By analyzing these relationships, computational chemists can build predictive models that guide the synthesis of new, more potent this compound derivatives, accelerating the discovery of novel therapeutic agents and catalysts.
Advanced Research Applications of Cyclopentadienylrhenium Tricarbonyl Excluding Direct Medical Administration Data
Catalysis in Organic Synthesis
The utility of Cyclopentadienylrhenium tricarbonyl in organic synthesis is primarily demonstrated through its direct application in asymmetric catalysis and its crucial role as a precursor for highly active catalytic systems.
While many of its catalytic applications are as a precursor, derivatives of this compound have been identified as effective catalysts in their own right for specific asymmetric transformations. Notably, a planar chiral cyrhetrene, a derivative of this compound, has been successfully employed as a catalyst precursor in the asymmetric synthesis of diarylmethanol compounds. This application demonstrates the potential of the this compound scaffold in facilitating highly enantioselective carbon-carbon bond-forming reactions, such as the phenyl transfer to aldehydes. The development of such chiral complexes is a significant area of research, aiming to create novel catalysts for producing enantiomerically pure compounds that are vital in the pharmaceutical industry.
A more extensively researched application of this compound is its use as a stable and convenient precursor for the synthesis of cyclopentadienyl-based trioxo-rhenium complexes (Cp'ReO₃). These trioxo-rhenium species are potent catalysts for the deoxydehydration (DODH) of diols to olefins, a critical transformation for converting biomass-derived polyols into valuable chemical feedstocks.
The synthesis involves a two-step process where the this compound complex undergoes oxidation, typically with an oxidizing agent like hydrogen peroxide, to form the corresponding trioxo-rhenium catalyst. researchgate.net Researchers have synthesized a variety of these catalysts by modifying the cyclopentadienyl (B1206354) (Cp) ligand with bulky substituents to enhance catalytic activity and stability. researchgate.net For instance, the 1,2,4-tri(tert-butyl)cyclopentadienyl trioxorhenium catalyst, derived from its tricarbonyl precursor, has shown excellent yields in the conversion of various vicinal diols to their corresponding olefins with minimal isomerization. researchgate.net
Table 1: Examples of Diols Converted to Olefins using a Trioxo-rhenium Catalyst Derived from a this compound Precursor
| Substrate (Diol) | Product (Olefin) | Reductant | Catalyst Loading (mol%) |
| 1,2-Octanediol | 1-Octene | Triphenylphosphine | 2 |
| Glycerol (B35011) | Allyl alcohol | 3-Octanol | 2 |
| Erythritol | Butadiene | 3-Octanol | 2 |
This precursor role is vital for advancing green chemistry, enabling the efficient deoxygenation of renewable feedstocks.
Materials Science and Advanced Functional Materials Research
In materials science, this compound is investigated for its potential in creating novel functional materials, particularly in the areas of semiconductors and thin films for electronic devices.
The electronic properties of organometallic complexes are a subject of intense research for their potential application in semiconductor devices. While the broader class of rhenium organometallic complexes is studied for its electronic and photochemical properties, specific research detailing the semiconductive properties of this compound is not extensively documented in current literature. The focus of material science applications for this specific compound has been more on its utility as a deposition precursor. However, the study of the electronic structure and charge transfer properties of related rhenium carbonyl complexes provides a foundation for future investigations into the potential semiconducting nature of materials derived from this compound.
This compound is recognized as a promising precursor material for the deposition of rhenium-containing thin films through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Organometallic compounds are valuable in these processes because they are often volatile and can be decomposed under controlled conditions to deposit high-purity thin films.
In the context of LED manufacturing and other electronic applications, thin films of metals and metal oxides are crucial. The properties of this compound, such as its stability and volatility, make it a suitable candidate for delivering rhenium to a substrate surface. These deposition techniques allow for precise control over film thickness and uniformity at the atomic scale, which is essential for fabricating complex microelectronic devices. The use of cyclopentadienyl complexes as precursors is an established strategy for producing pure metal or metal-containing films with minimal impurities.
Bioorganometallic Chemistry and Diagnostic Imaging Research
The intersection of organometallic chemistry and biology has opened new avenues for medical diagnostics. The unique properties of the rhenium tricarbonyl core are being leveraged in the design of novel imaging agents.
The fac-[Re(CO)₃]⁺ core, a key component of this compound, possesses favorable photophysical properties, such as long-lived phosphorescence, which are highly desirable for bioimaging applications. Researchers are exploring ways to attach this rhenium complex to biologically active molecules to create targeted diagnostic agents.
A significant area of this research is the development of imaging agents for estrogen receptor-positive (ER+) breast tumors. The strategy involves integrating the cyclopentadienylrhenium(I) tricarbonyl moiety into ligands that have a high binding affinity for the estrogen receptor. These complexes can then be used to visualize the location and concentration of these receptors in tumors, which is crucial for guiding hormone therapy. The stable "piano-stool" structure of this compound provides a robust scaffold for designing these targeted probes. The broader family of rhenium(I) tricarbonyl complexes is widely investigated for cellular imaging, capitalizing on their luminescent properties to track molecules within cells and understand biological processes at the molecular level.
Development of Organometallic Ligands for Diagnostic Nuclear Medicine Applications
The chemical similarities between rhenium (Re) and technetium (Tc) have positioned this compound complexes as excellent surrogates for the development of radiopharmaceuticals based on the diagnostic radionuclide technetium-99m (⁹⁹ᵐTc). nih.govcityu.edu.hkresearchgate.net The [Re(CO)₃]⁺ core is isostructural and isoelectronic with the [⁹⁹ᵐTc(CO)₃]⁺ core, which is a cornerstone of modern nuclear medicine. mdpi.com This relationship allows researchers to develop and characterize stable rhenium compounds, whose properties can be extrapolated to their ⁹⁹ᵐTc analogues, thereby streamlining the development of new diagnostic imaging agents. cityu.edu.hkresearchgate.netrsc.org
A primary goal in this area is the creation of target-specific imaging agents, for instance, for estrogen receptor-positive (ER+) breast tumors. dtic.mil Researchers have designed and synthesized various p-hydroxyphenyl-substituted CpRe(CO)₃ complexes to act as ligands for the estrogen receptor. nih.gov The strategy involves integrating the organometallic CpRe(CO)₃ unit into the core structure of the ligand, which is hypothesized to enhance in vivo stability and maintain high binding affinity to the receptor. dtic.mil The development of such ⁹⁹ᵐTc-labeled agents is considered highly valuable as they would be more cost-effective and widely accessible than current imaging agents like those based on fluorine-18, due to the convenient availability of ⁹⁹ᵐTc from ⁹⁹Mo/⁹⁹ᵐTc generators. dtic.mil The "Click-to-Chelate" methodology has further streamlined the process of labeling molecules of interest with the technetium- and rhenium-tricarbonyl cores for radiopharmaceutical development. mdpi.com
Research into Fluorescent Imaging Agents and Studies on Cellular Uptake
The inherent luminescent properties of many rhenium tricarbonyl complexes make them attractive candidates for fluorescent imaging agents. cityu.edu.hkrsc.orgnih.gov These complexes often exhibit favorable photophysical characteristics, such as large Stokes shifts, long emission lifetimes, and high photostability, which are ideal for optical imaging applications. cityu.edu.hkresearchgate.net The cyclopentadienyl ligand can be functionalized to modulate these properties and to control the localization of the complex within cells.
Studies on a variety of rhenium fac-tricarbonyl polypyridyl complexes, which share the Re(CO)₃ core, have provided insights into cellular uptake and localization. rsc.orgnih.gov Research has shown that cellular uptake is often high, with low short-term toxicity and minimal photobleaching. researchgate.net The lipophilicity of the complex, which can be adjusted by modifying the ligands, plays a crucial role in its ability to cross cell membranes and its subsequent subcellular distribution. nih.gov For example, increasing the length of alkyl chains on the ligand can enhance membrane permeability and cellular uptake. nih.govresearchgate.net Depending on the specific modifications, these complexes have been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, nucleus, and plasma membrane. nih.govresearchgate.net The cellular uptake of these compounds can be quantified using techniques like inductively coupled plasma-mass spectrometry (ICP-MS). cityu.edu.hkresearchgate.net
Development of Receptor Ligands and Modulators, such as Estrogen Receptor Ligands
A significant area of research has been the design of CpRe(CO)₃ derivatives as high-affinity ligands for specific biological receptors, most notably the estrogen receptor (ER). nih.govbohrium.com The ER is a key target in the diagnosis and treatment of a majority of breast cancers. dtic.mil The development of selective estrogen receptor modulators (SERMs) is a major focus in clinical practice, and organometallic compounds offer a novel structural scaffold for this purpose. scienceopen.com
Researchers have synthesized series of aryl-substituted CpRe(CO)₃ complexes and evaluated their binding affinity for the ER. nih.gov These compounds represent a class of "integrated organometallic" ligands where the bulky CpRe(CO)₃ moiety forms the central core of the molecule. nih.govbohrium.com Molecular modeling and X-ray crystallography have shown that the 'piano stool' geometry of these complexes can be accommodated within the ligand-binding pocket of the ER. nih.gov Studies indicate that the bulky Re(CO)₃ unit can exploit volume within the receptor's binding pocket that is not typically occupied by traditional ligands. nih.gov For high binding affinity, it was found that the presence of at least two p-hydroxyphenyl substituents and one or two alkyl groups on the cyclopentadienyl ring was generally required. nih.gov In comparative studies, the rhenium complexes often demonstrated higher binding affinity to the ER than their precursor organic cyclopentadiene (B3395910) ligands alone. nih.gov
| Complex Type | Key Structural Features for ER Binding | Relative Binding Affinity (RBA) |
| Aryl-substituted CpRe(CO)₃ | Two p-hydroxyphenyl groups on Cp ring | Up to 20% of estradiol (B170435) nih.gov |
| Alkyl-substituted CpRe(CO)₃ | One to two alkyl groups on Cp ring | Enhances affinity nih.gov |
| Pyridyl-imine Re(I) complexes | Imine formation with Re(CO)₃ precursor | High nanomolar Ki values dtic.mil |
Research into Antiproliferative Effects on Cancer Cell Lines
Beyond their use in imaging, this compound and related rhenium tricarbonyl complexes have been investigated for their potential as anticancer agents. nih.govsemanticscholar.org These organometallic compounds are seen as a viable alternative to traditional platinum-based drugs, with the potential for different mechanisms of action and the ability to overcome cisplatin resistance. nih.govnih.gov
A range of rhenium tricarbonyl complexes has demonstrated significant cytotoxicity against various human cancer cell lines. nih.gov For instance, certain rhenium pentylcarbonato compounds have shown potent cytotoxic effects against the triple-negative breast cancer cell line MDA-MB-468, with IC₅₀ values below 5 μM. nih.govsemanticscholar.org Other studies on aqua complexes of rhenium(I) tricarbonyl have also shown potent anticancer activity. nih.gov The versatility of the Re(CO)₃ scaffold allows for systematic modification of the ligands to optimize anticancer activity against specific cancer types. nih.gov
| Cancer Cell Line | Complex Type | Observed IC₅₀ Values | Reference |
| MDA-MB-468 (Breast) | Rhenium pentylcarbonato complexes | < 5 µM | nih.gov |
| MCF-7 (Breast) | Rhenium picolinato complexes | 0.023 µM (for one complex) | nih.gov |
| A2780 (Ovarian) | Heteronuclear Platinum-Rhenium complexes | Low µM range | nih.gov |
| A549 (Lung) | Rhenium(I) tricarbonyl complexes | 1.4 µM | semanticscholar.org |
Understanding the molecular mechanism of action is crucial for the development of new anticancer drugs. Research into rhenium tricarbonyl complexes suggests they can induce cancer cell death through multiple pathways. One proposed mechanism involves covalent binding to DNA nucleobases, similar to how cisplatin functions, which can inhibit transcription and lead to apoptosis. nih.gov However, a key advantage is that these rhenium complexes may induce cell death in a manner distinct from cisplatin, potentially allowing them to circumvent platinum-resistance mechanisms. nih.gov
Other studies indicate that the antiproliferative activity of these complexes is associated with the collapse of the mitochondrial membrane potential and interference with the cell cycle. nih.gov For example, certain complexes have been shown to stall HeLa cells in the G2/M phase of the cell cycle. nih.gov The generation of reactive oxygen species (ROS) is another potential mechanism, particularly for complexes designed to be photoactivated, which can lead to their use as photodynamic therapy agents. cityu.edu.hkresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate a molecule's chemical structure with its biological activity, guiding the design of more potent and selective compounds. wikipedia.orgmdpi.com For rhenium tricarbonyl complexes, SAR studies have provided key insights into the features that govern their anticancer efficacy. nih.gov
One general theme that has emerged is that increasing the lipophilicity of the complex often enhances its anticancer activity. nih.govnih.gov This is thought to be related to improved cellular uptake and membrane permeability. The nature of the ligands attached to the rhenium core is also critical. For example, in a series of picolinato complexes, DNA-binding and anticancer activity were found to increase with increasing lipophilicity. nih.gov The systematic variation of substituents on the cyclopentadienyl ring or other coordinated ligands allows researchers to fine-tune the biological properties of the compound, creating a clear relationship between structure and function. nih.govnih.gov This methodical approach is essential for optimizing lead compounds in drug discovery. nih.gov
Photochemistry in Advanced Applications
The unique photophysical and photochemical properties of this compound, [CpRe(CO)₃], have positioned it as a compound of significant interest in the development of advanced photoactive systems. The interaction of [CpRe(CO)₃] with light initiates a cascade of events, starting from the population of excited electronic states to the cleavage of chemical bonds, which can be harnessed for various applications. This section delves into the fundamental photo-induced processes of [CpRe(CO)₃] and explores its role in the design of sophisticated photoactive materials and systems.
Investigation of Photo-Induced Processes and Design of Photoactive Systems
The primary photochemical event following the absorption of ultraviolet (UV) light by this compound is the dissociation of a carbonyl (CO) ligand. This process is highly efficient and forms a coordinatively unsaturated and highly reactive 16-electron intermediate, dicarbonyl(η⁵-cyclopentadienyl)rhenium, [CpRe(CO)₂]. This intermediate readily reacts with solvent molecules or other species present in the reaction medium to form a more stable 18-electron complex. For instance, in a non-coordinating solvent like cyclopentane, the intermediate will coordinate with the solvent to form [CpRe(CO)₂(cyclopentane)]. researchgate.net
The general photochemical reaction can be represented as: [CpRe(CO)₃] + hν → [CpRe(CO)₂] + CO
The nature of the excited states involved in the photochemistry of rhenium(I) tricarbonyl complexes is typically of metal-to-ligand charge transfer (MLCT) character. nih.gov Upon excitation, an electron is promoted from a metal-centered d-orbital to a π* orbital of one of the ligands. In the case of [CpRe(CO)₃], this would involve the cyclopentadienyl or carbonyl ligands. This initial excitation is followed by an extremely fast intersystem crossing to a triplet excited state (³MLCT), which is often the state from which the photochemical reaction, such as ligand dissociation, occurs. nih.gov
The generation of the reactive [CpRe(CO)₂] intermediate has been leveraged in the design of various photoactive systems. One significant area of application is in the development of photoactivated Carbon Monoxide-Releasing Molecules (photoCORMs). The ability to release CO with spatial and temporal control using light is of great interest for therapeutic applications, although this article excludes direct medical administration data. The fundamental principle lies in the efficient photo-induced dissociation of CO from the parent [CpRe(CO)₃] molecule.
Furthermore, derivatives of this compound are explored in the realm of photocatalysis. The photo-generated coordinatively unsaturated species can act as a catalyst or a precursor to a catalytically active species for various chemical transformations. For example, rhenium tricarbonyl complexes are known to be effective photocatalysts for the reduction of carbon dioxide (CO₂). e3s-conferences.orgresearchgate.net In such systems, the photoactive complex absorbs light, leading to an excited state that can initiate electron transfer processes, ultimately resulting in the conversion of CO₂ to valuable products like carbon monoxide (CO). e3s-conferences.org The design of these photocatalytic systems often involves modifying the cyclopentadienyl ligand or substituting one of the carbonyls with another ligand to tune the photophysical and reactive properties of the complex.
| Compound/Class | Primary Photo-Induced Process | Key Intermediate | Noted Quantum Yield (Φ) | Application in Photoactive Systems |
|---|---|---|---|---|
| This compound, [CpRe(CO)₃] | CO Dissociation | [CpRe(CO)₂] | Not specified, but expected to be high | Precursor for photo-CORM development, Component in photocatalytic systems |
| Rhenium(I) diimine tricarbonyl complexes | Ligand Substitution/Isomerization, Singlet Oxygen Generation | Coordinatively unsaturated species | Varies with ligand and solvent | Photosensitizers, Photocatalysts for CO₂ reduction e3s-conferences.orgresearchgate.net |
| Cymantrene derivatives (Mn analogue) | CO Dissociation | [CpMn(CO)₂] | 0.89 (in benzene (B151609) for a specific derivative) ineosopen.org | Model for understanding photo-induced CO release |
The investigation into the photochemistry of this compound and its derivatives continues to be an active area of research. The ability to precisely control chemical reactions with light opens up new avenues for the synthesis of novel materials, the development of advanced catalytic systems, and the creation of stimuli-responsive molecules. The fundamental understanding of the photo-induced processes of [CpRe(CO)₃] is crucial for the rational design of these innovative photoactive systems.
Q & A
Q. What synthetic strategies are optimal for preparing cyclopentadienylrhenium tricarbonyl-based SERMs?
The McMurry cross-coupling reaction is a preferred method for synthesizing olefinic derivatives of this compound. Key considerations include:
- Using halogenated chains instead of aminoalkyl chains during coupling to avoid low yields from secondary alkylation byproducts .
- Post-coupling conversion of halogens to dimethylamino groups under controlled conditions (e.g., 60°C in methanol for 24 hours) to prevent side reactions .
- Avoiding high temperatures (>60°C) during amine formation to minimize unidentified byproducts .
Q. How can Z and E isomers of this compound derivatives be separated and characterized?
Semi-preparative reverse-phase HPLC is effective for isolating Z/E isomers, as these compounds do not isomerize in solution. Structural validation employs:
Q. What physicochemical properties make these derivatives suitable for biological studies?
this compound derivatives exhibit high lipophilicity (log Po/w = 4.5–6.3), enhancing cell membrane permeability. Their stability in biological media and resistance to isomerization under physiological conditions further support their use as radiopharmaceutical candidates .
Advanced Research Questions
Q. How do Z and E isomers differentially affect anti-proliferative activity in ERα(+) vs. ERα(−) breast cancer cells?
- In ERα(+) MCF7 cells, Z isomers show marginally higher efficacy (~5% difference) than E isomers, though both exceed OH-Tam activity by 12–15% at 1 µM .
- In ERα(−) MDA-MB231 cells, both isomers exhibit comparable anti-proliferative effects (~10%), likely due to cytotoxicity unrelated to estrogen receptor modulation. Longer carbon chains (e.g., n=5) enhance potency in ERα(−) models .
Q. What experimental challenges arise when optimizing McMurry coupling yields with rhenium-containing precursors?
- Solubility issues : Ketone intermediates (e.g., aminoalkyl-linked benzofuran) form zwitterionic structures, reducing reaction efficiency. Substituting halogens for amino groups mitigates this .
- Cost constraints : Rhenium’s expense necessitates high-yield steps. Pre-functionalizing benzofuran with halogenated chains before coupling improves atom economy .
Q. How can discrepancies between relative binding affinity (RBA) and anti-proliferative activity be resolved?
Despite significant RBA differences in ERα/ERβ assays, anti-proliferative effects in MCF7 cells are comparable across compounds. This suggests:
- Non-ER-mediated pathways (e.g., cytotoxicity from lipophilic rhenium cores) contribute to activity .
- Additional assays (e.g., transcriptional activation profiling) are needed to decouple ER-specific vs. off-target effects .
Q. What methodologies confirm structural integrity of synthesized derivatives?
- X-ray crystallography : Resolves bond lengths (e.g., Re–C = 1.89–1.92 Å) and confirms η<sup>5</sup>-coordination of the cyclopentadienyl ligand .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 673 [M]<sup>+</sup> for 7c/d) validate molecular weight .
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios to verify purity .
Methodological Considerations
Q. How should researchers design assays to evaluate ERα-specific vs. cytotoxic effects?
- Use ERα(+) (MCF7) and ERα(−) (MDA-MB231) cell lines in parallel .
- Compare activity in the presence/absence of estradiol (E2) to isolate ER-mediated pathways .
- Measure protein content (e.g., via Biorad spectrophotometry at 620 nm) to assess cytotoxicity independently of proliferation .
Q. What strategies improve reproducibility in synthetic protocols?
- Standardize reaction conditions (e.g., 60°C for halogen-to-amine conversion) to minimize batch variability .
- Use preparative HPLC with consistent mobile phases (e.g., acetonitrile/water gradients) for isomer isolation .
Data Interpretation and Contradictions
Q. Why do longer carbon chains enhance activity in ERα(−) cells but not ERα(+) models?
Increased chain length (n=5–8) may enhance membrane interaction or induce non-ER apoptotic pathways (e.g., mitochondrial disruption) in ERα(−) cells. In ERα(+) cells, chain length effects are overshadowed by ER binding .
Q. How to address low yields in aminoalkyl-linked precursor synthesis?
Replace direct alkylation with halogenated intermediates to avoid zwitterion formation. Post-synthetic amination via nucleophilic substitution improves yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
